24, 25-Dihydroxy VD2
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Overview
Description
24, 25-Dihydroxy VD2, also known as 24, 25-Dihydroxy vitamin D2, is a hydroxylated metabolite of vitamin D2. It is a synthetic analog of vitamin D and plays a significant role in various biological processes. This compound is known for its involvement in calcium homeostasis and bone metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 24, 25-Dihydroxy VD2 involves multiple steps of hydroxylation. One common method includes the hydroxylation of vitamin D2 at the 24th and 25th positions. This process typically requires specific enzymes or chemical catalysts to facilitate the hydroxylation reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors and advanced purification techniques to achieve high yields and purity. The production is carried out under stringent quality control measures to ensure the consistency and safety of the compound .
Chemical Reactions Analysis
Types of Reactions
24, 25-Dihydroxy VD2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced to form different metabolites, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Enzymes like cytochrome P450, chemical catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions include various hydroxylated metabolites of vitamin D2, which have different biological activities and applications .
Scientific Research Applications
24, 25-Dihydroxy VD2 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other vitamin D analogs.
Biology: Studied for its role in calcium homeostasis and bone metabolism.
Medicine: Investigated for its potential therapeutic effects in treating bone disorders and calcium deficiency.
Industry: Used in the formulation of dietary supplements and fortified foods.
Mechanism of Action
24, 25-Dihydroxy VD2 exerts its effects by binding to the vitamin D receptor (VDR), which is present in various tissues throughout the body. Upon binding, it modulates the expression of genes involved in calcium and phosphate metabolism. This regulation helps maintain calcium homeostasis and supports bone health. The compound also interacts with other molecular targets and pathways, contributing to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
1, 25-Dihydroxy vitamin D3: Another hydroxylated metabolite of vitamin D, known for its potent biological activity.
25-Hydroxy vitamin D3: A precursor to the active form of vitamin D, involved in calcium regulation.
24, 25-Dihydroxy vitamin D3: Similar to 24, 25-Dihydroxy VD2 but derived from vitamin D3.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct biological properties. Unlike other vitamin D metabolites, it has a unique role in modulating calcium and phosphate metabolism, making it valuable for research and therapeutic applications .
Properties
IUPAC Name |
6-[4-[2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEQZNMKGFTMQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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